molecular formula C15H28N2O3 B5296317 4-hydroxy-4,5,5-trimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one

4-hydroxy-4,5,5-trimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one

Cat. No.: B5296317
M. Wt: 284.39 g/mol
InChI Key: FODLUFHSZLDTFE-UHFFFAOYSA-N
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Description

4-hydroxy-4,5,5-trimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one: is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound belongs to the class of oxazolidinones, which are characterized by their five-membered ring structure containing oxygen, nitrogen, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production process may involve the use of continuous flow reactors to enhance efficiency and control reaction parameters more precisely. The use of catalysts and optimized reaction conditions can also improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The oxazolidinone ring can be reduced to form a piperidine derivative.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the nitrogen atom in the ring is replaced by another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes .

  • Reduction: : Formation of piperidine derivatives .

  • Substitution: : Formation of alkylated or aminated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: : Investigated for its potential therapeutic properties, such as antioxidant and anti-inflammatory effects.

  • Industry: : Utilized as a stabilizer in polymer production and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The compound exerts its effects through its ability to act as a free radical scavenger and antioxidant . It interacts with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include enzymes and pathways involved in oxidative stress, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

This compound is unique in its structural complexity and multifunctionality compared to other similar compounds, such as TEMPOL and 4-hydroxy-TEMPO

Similar Compounds

  • TEMPOL: : A well-known antioxidant with similar free radical scavenging properties.

  • 4-hydroxy-TEMPO: : Another antioxidant used in various industrial and research applications.

Properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-12(2)8-10(9-13(3,4)16-12)17-11(18)20-14(5,6)15(17,7)19/h10,16,19H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODLUFHSZLDTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2C(=O)OC(C2(C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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